molecular formula C9H9FO2S B6321425 Methyl 3-fluoro-2-(methylthio)benzoate CAS No. 155256-40-9

Methyl 3-fluoro-2-(methylthio)benzoate

Cat. No. B6321425
M. Wt: 200.23 g/mol
InChI Key: YHNRVQOGCDOGGD-UHFFFAOYSA-N
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Patent
US05371064

Procedure details

Approximately 12.6 g of methanethiol was dissolved in N,N-dimethylformide. Potassium carbonate (41.5 g) and methyl 2,3-difluorobenzoate (43.1 g) were added and the mixture stirred at 25° C. for 27 hours. Saturated ammonium chloride was added and the mixture partitioned between ether and water. The organic phase was washed with water, dried over magnesium sulphate, filtered and evaporated. The product was obtained by distillation to give 35.5 g of methyl 3-fluoro-2-methylsulphenylbenzoate, b.p. 140° C. (9mm Hg) as a clear oil. NMR (CDCl3) 2.5(3H, d), 3.9(3H,s), 7.2(1H,m), 7.3(1H,m), 7.5(1H, m).
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
41.5 g
Type
reactant
Reaction Step Two
Quantity
43.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][SH:2].C(=O)([O-])[O-].[K+].[K+].F[C:10]1[C:19]([F:20])=[CH:18][CH:17]=[CH:16][C:11]=1[C:12]([O:14][CH3:15])=[O:13].[Cl-].[NH4+]>>[F:20][C:19]1[C:10]([S:2][CH3:1])=[C:11]([CH:16]=[CH:17][CH:18]=1)[C:12]([O:14][CH3:15])=[O:13] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
12.6 g
Type
reactant
Smiles
CS
Step Two
Name
Quantity
41.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
43.1 g
Type
reactant
Smiles
FC1=C(C(=O)OC)C=CC=C1F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 25° C. for 27 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture partitioned between ether and water
WASH
Type
WASH
Details
The organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The product was obtained by distillation

Outcomes

Product
Details
Reaction Time
27 h
Name
Type
product
Smiles
FC=1C(=C(C(=O)OC)C=CC1)SC
Measurements
Type Value Analysis
AMOUNT: MASS 35.5 g
YIELD: CALCULATEDPERCENTYIELD 70.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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